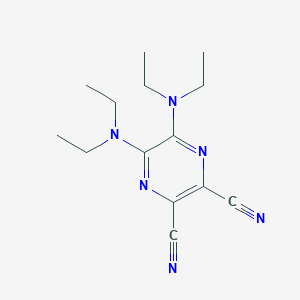
5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile, often referred to as DPZ , is a heterocyclic compound with the empirical formula C₁₆H₁₀N₄O₂S₂. It belongs to the class of pyrazine derivatives and features two diethylamino groups attached to the pyrazine ring. DPZ exhibits interesting properties due to its extended π-conjugation system and electron-donating substituents.
準備方法
a. Synthetic Routes: The synthesis of DPZ involves the condensation of diaminomaleonitrile (DAMN) with α-diketones. The reaction proceeds as follows:
DAMN+α-diketone→DPZ
b. Reaction Conditions: The specific reaction conditions for DPZ synthesis may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) under controlled temperature and time.
c. Industrial Production Methods: While DPZ is not produced on a large industrial scale, its synthesis can be scaled up using similar principles. due to its specialized applications, DPZ is primarily prepared in research laboratories.
化学反応の分析
DPZ can undergo various reactions, including:
Photocatalysis: DPZ serves as an organic photoredox catalyst in visible-light-mediated transformations. It participates in asymmetric dual catalytic systems.
Radical Cascade Reactions: DPZ enables diverse aerobic radical cascade reactions.
Common reagents and conditions used in DPZ reactions include visible light, oxygen, and suitable solvents.
Major products formed from DPZ reactions depend on the specific transformation and substrates involved.
科学的研究の応用
DPZ finds applications in several scientific fields:
Chemistry: As a catalyst, DPZ facilitates challenging transformations under mild conditions.
Biology: Researchers explore its potential in bioorthogonal chemistry and labeling studies.
Medicine: DPZ’s unique properties may inspire drug discovery efforts.
Industry: While not widely used industrially, DPZ’s reactivity contributes to the development of novel synthetic methodologies.
作用機序
The exact mechanism by which DPZ exerts its effects depends on the specific reaction it catalyzes. It likely involves electron transfer processes and radical intermediates. Further mechanistic studies are ongoing.
類似化合物との比較
DPZ stands out due to its diethylamino substituents and extended π-conjugation. Similar compounds include other pyrazine derivatives like 5,6-dimethyl-2,3-pyrazinedicarbonitrile and related heterocycles.
特性
| 116785-89-8 | |
分子式 |
C14H20N6 |
分子量 |
272.35 g/mol |
IUPAC名 |
5,6-bis(diethylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H20N6/c1-5-19(6-2)13-14(20(7-3)8-4)18-12(10-16)11(9-15)17-13/h5-8H2,1-4H3 |
InChIキー |
RATQDXKRGQPMPO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=C(N=C1N(CC)CC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)






